molecular formula C17H20O B8633775 2-Methoxy-5-methyl-2'-(propan-2-yl)-1,1'-biphenyl CAS No. 918151-40-3

2-Methoxy-5-methyl-2'-(propan-2-yl)-1,1'-biphenyl

Cat. No. B8633775
M. Wt: 240.34 g/mol
InChI Key: HXJQUIKDWMBSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589042B2

Procedure details

A mixed solution of 1 mL of water and 4 mL of dimethoxyethane was added into a flask into which 2-bromo-4-methylanisole (600 mg, 2.98 mmol), 2-isopropylphenylboronic acid (734 mg, 4.47 mmol), palladium acetate (16 mg, 0.074 mmol), triphenylphosphine (72 mg, 0.27 mmol), and potassium phosphate (1.12 g, 5.28 mmol) were already added, and then refluxed at normal temperature for 6 hours. After cooling to normal temperature, an ammonium chloride aqueous solution (5 mL) and 10 mL of diethylether were added thereto to separate an organic layer and extract residues with diethylether. The separated organic layer was dried with magnesium sulfate and volatile materials were removed to produce 850 mg of grey 4-methyl-2-(2′-isopropylphenyl)anisole solid. The anisole thus produced was dissolved in 5 mL of methylene chloride without separate purification, 3 mL of boron tribromide (1 M methylene chloride solution) was dropped thereonto at −78° C., and a reaction was carried out while the temperature slowly increased to normal temperature. After the reaction, a mixed solution of water (5 mL) and diethylether (10 mL) was added to separate an organic layer and extract an aqueous solution layer using diethylether (5 mL×3), and the separated organic layer was dried. Residues from which volatile components were removed at reduced pressure were purified using a silica gel chromatography tube in a mixed solvent of hexane and methylene chloride to produce 633 mg of white 4-methyl-2,6-(2′-isopropylphenyl)phenol solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
734 mg
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Two
Quantity
72 mg
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[CH:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1B(O)O)([CH3:13])[CH3:12].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[Cl-].[NH4+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(OCC)C.C(COC)OC.O>[CH3:8][C:6]1[CH:5]=[CH:4][C:3]([O:9][CH3:10])=[C:2]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[CH:11]([CH3:13])[CH3:12])[CH:7]=1 |f:2.3.4.5,6.7,8.9.10|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)OC
Name
Quantity
734 mg
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)B(O)O
Name
Quantity
1.12 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
16 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
72 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were already added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at normal temperature for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to normal temperature
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
EXTRACTION
Type
EXTRACTION
Details
extract residues with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried with magnesium sulfate and volatile materials
CUSTOM
Type
CUSTOM
Details
were removed

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1)OC)C1=C(C=CC=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 118.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.